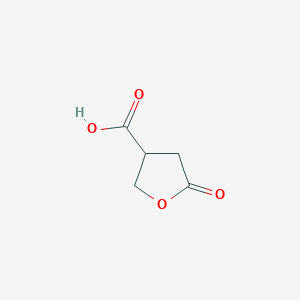

5-Oxotetrahydrofuran-3-carbonsäure

Übersicht

Beschreibung

5-Oxotetrahydrofuran-3-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids, which are recognized for their potential as biobased building blocks in the pharmaceutical and polymer industries. These compounds can be synthesized from various precursors and have been the subject of numerous studies due to their relevance in the development of sustainable materials and drugs.

Synthesis Analysis

Several methods have been developed for the synthesis of furan carboxylic acids and their derivatives. One approach involves a one-pot enzyme cascade system for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), utilizing the catalytic promiscuity of alcohol dehydrogenases (ADHs) and the internal recycling of hydrogen peroxide produced during the process . Another method describes the asymmetric synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids through asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, with the yield and enantioselectivity being influenced by the substituents on the phenyl ring . Additionally, an efficient route has been reported for synthesizing a new branched tetrahydrofurane δ-sugar amino acid from a pyrolysis product of cellulose, which could be used in peptidomimetics .

Molecular Structure Analysis

The molecular structure of 5-oxotetrahydrofuran-3-carboxylic acid derivatives has been characterized using various spectroscopic techniques. For instance, the absolute configuration of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters was determined through a combination of experimental and theoretical investigations, including specific rotation computations and circular dichroism analysis . The structure of a tetrahydrofurane amino acid was assigned by extensive NMR analysis and mass spectrometry .

Chemical Reactions Analysis

Furan carboxylic acids can undergo various chemical reactions, including sequential oxidations to produce valuable compounds. For example, an evolved aryl-alcohol oxidase (AAO) has been engineered to perform stepwise oxidation of HMF to furan-2,5-dicarboxylic acid (FDCA), a precursor for biodegradable plastics . Recyclization reactions have also been explored, such as the transformation of 5-arylfuran-2,3-diones into derivatives of 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acids under the action of cyanoacetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-oxotetrahydrofuran-3-carboxylic acid derivatives are influenced by their molecular structure and the presence of substituents. These properties are crucial for their potential applications in various fields. For instance, the synthesis of D-allo-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid from D-ribose and its oligomerization to carbopeptoids suggests the importance of secondary structure in the biological activity of these compounds . Additionally, concise methods for synthesizing disubstituted furan-2,5-dicarboxylic acids have been developed, which could affect their solubility and reactivity . The synthesis of 5-nitrofuran-2-carboxylic acid and the discussion of its reaction mechanism further illustrate the reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

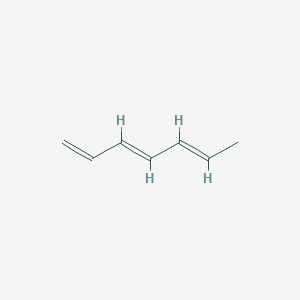

Strahlensynthese

5-Oxotetrahydrofuran-3-carbonsäure: wird in Studien zur Strahlensynthese verwendet. Wenn 2-Propanol zu den Diestern der cis-2-Butendisäure (Maleinsäure) unter Bestrahlung hinzugefügt wird, werden nicht nur Lacton-artige Produkte gebildet, sondern auch Hydroxyderivate. Diese Derivate sind zunächst instabil und unterliegen einer langsamen Lactonisierung .

Organische Synthese

In der organischen Synthese sind This compound-Derivate wertvoll für die Herstellung von kleinen Molekülen und Makromolekülen. Sie dienen aufgrund ihrer stark polaren Natur und Reaktivität als Zwischenprodukte in verschiedenen chemischen Reaktionen .

Nanotechnologie

Carbonsäuren, einschließlich This compound, werden zur Modifizierung der Oberfläche von Nanopartikeln und Nanostrukturen wie Kohlenstoffnanoröhren und Graphen verwendet. Diese Modifikation verbessert die Dispersion und Einarbeitung in Polymernanomaterialien .

Polymerchemie

Als Monomer oder Additiv trägt This compound zur Synthese und Modifizierung von synthetischen und natürlichen Polymeren bei, was Eigenschaften wie Löslichkeit und Reaktivität beeinflusst .

Hemmung der Fettsäure-Synthase

This compound: Derivate, wie z. B. C75, wirken als Inhibitoren der Fettsäure-Synthase (FASN) und zeigen in Krebsmodellen potenzielle therapeutische Wirkungen .

Pharmazeutische Forschung

Derivate von This compound werden in der pharmazeutischen Forschung eingesetzt. Sie sind an der Synthese von pharmazeutischen Wirkstoffen und als Zwischenprodukte in der Medikamentenentwicklung beteiligt .

Chemische Strahlungseffekte

Diese Verbindung wird hinsichtlich ihres Verhaltens unter Gammastrahlung untersucht, was für das Verständnis ihrer Stabilität und Reaktivität in Anwendungen der Strahlenchemie entscheidend ist .

Telomerisierungsprozesse

This compound: ist an Telomerisierungsreaktionen beteiligt, bei denen es sich um Polymerisationsprozesse handelt, die spezifische Oligomere oder Polymere mit kontrollierten Architekturen ergeben .

Wirkmechanismus

Target of Action

The primary target of 5-Oxotetrahydrofuran-3-carboxylic acid is the fatty-acid synthase (FASN) and human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) . These enzymes play a crucial role in the mitochondrial fatty acid synthesis pathway, which produces the substrate for lipoic acid (LA) synthesis .

Mode of Action

5-Oxotetrahydrofuran-3-carboxylic acid interacts with its targets by binding to the conserved catalytic domains of FASN and HsmtKAS . This binding inhibits the activity of these enzymes, leading to a decrease in LA content .

Biochemical Pathways

The compound suppresses the mitochondrial fatty acid synthesis pathway . This pathway is vital for mitochondrial function as it produces the substrate for LA synthesis . By inhibiting FASN and HsmtKAS, the compound reduces LA production .

Result of Action

The inhibition of FASN and HsmtKAS by 5-Oxotetrahydrofuran-3-carboxylic acid leads to a decrease in LA content, which impairs mitochondrial function . This impairment increases reactive oxygen species content and reduces cell viability .

Action Environment

It’s worth noting that the compound’s effect on mitochondria can be rescued by overexpression of hsmtkas or supplementation with la .

Zukünftige Richtungen

The future directions of research involving 5-Oxotetrahydrofuran-3-carboxylic acid could involve its potential use in the treatment of diseases. For example, it has been found that 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) and 9-xanthenylacetic acid (XAA) efficiently inhibit hepatocellular carcinoma growth .

Biochemische Analyse

Biochemical Properties

5-Oxotetrahydrofuran-3-carboxylic acid has been found to interact with key enzymes in the mitochondrial fatty acid synthesis pathway . One such enzyme is the human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), which is responsible for the production of the substrate for lipoic acid (LA) synthesis .

Cellular Effects

The effects of 5-Oxotetrahydrofuran-3-carboxylic acid on cells are significant. It has been observed to decrease LA content, impair mitochondrial function, increase reactive oxygen species content, and reduce cell viability . These effects are likely due to its interaction with HsmtKAS .

Molecular Mechanism

The molecular mechanism of 5-Oxotetrahydrofuran-3-carboxylic acid involves its binding to the conserved catalytic domains of HsmtKAS, which are also responsible for binding to C75, a synthetic fatty-acid synthase inhibitor . This binding inhibits HsmtKAS, thereby reducing LA production, impairing mitochondrial function, and potentially having toxic effects .

Temporal Effects in Laboratory Settings

It is known that its effects on mitochondrial function and cell viability are observed following treatment .

Metabolic Pathways

5-Oxotetrahydrofuran-3-carboxylic acid is involved in the mitochondrial fatty acid synthesis pathway . It interacts with HsmtKAS, a key enzyme in this pathway, and its inhibition leads to a decrease in LA production .

Eigenschaften

IUPAC Name |

5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSWFYLALGXCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

498-89-5 | |

| Record name | 2-oxooxolane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

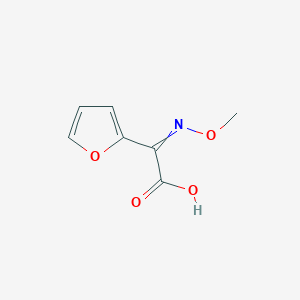

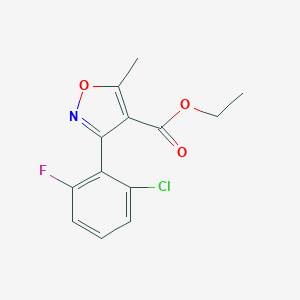

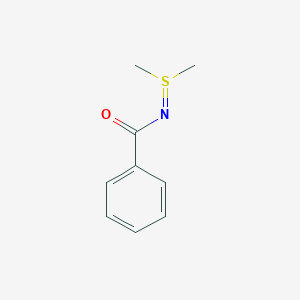

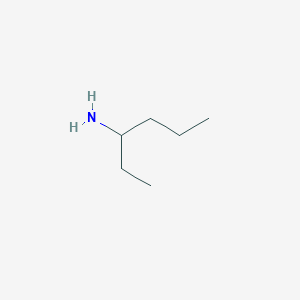

Feasible Synthetic Routes

Q & A

Q1: How does 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) impact mitochondrial function?

A: C75, a synthetic inhibitor of fatty-acid synthase (FASN), also inhibits the mitochondrial enzyme β-ketoacyl-acyl carrier protein synthase (HsmtKAS) []. This enzyme is crucial for the mitochondrial fatty acid synthesis pathway, specifically for producing the precursor to lipoic acid (LA), an essential cofactor for mitochondrial enzymes. By inhibiting HsmtKAS, C75 reduces LA production, leading to mitochondrial dysfunction, increased reactive oxygen species, and decreased cell viability [].

Q2: Can the negative effects of C75 on mitochondria be mitigated?

A: Yes, supplementing with LA can effectively counteract the mitochondrial dysfunction and oxidative stress induced by C75 []. This suggests that the detrimental effects of C75 on mitochondria are primarily due to its inhibition of HsmtKAS and the subsequent reduction in LA synthesis [].

Q3: Beyond inhibiting fatty acid synthase, does C75 have other potential therapeutic targets?

A: Research suggests that C75 might also interact with HsmtKAS, a mitochondrial enzyme involved in lipoic acid synthesis. This interaction disrupts mitochondrial fatty acid synthesis and impairs mitochondrial function []. This finding highlights the importance of investigating the potential off-target effects of C75 and exploring its therapeutic potential in diseases involving mitochondrial dysfunction.

Q4: Are there natural sources for compounds that inhibit fatty acid synthase?

A: Yes, research has identified peptides derived from enzymatic hydrolysis of soy β-conglycinin that demonstrate potent fatty acid synthase inhibitory activity []. These peptides exhibit higher inhibitory activity compared to the synthetic inhibitor 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), suggesting potential applications in obesity prevention and as therapeutic agents targeting fatty acid synthase overexpression in various tumor types [].

Q5: Can the structure of 5-oxotetrahydrofuran-3-carboxylic acid be characterized using spectroscopic methods?

A: While specific spectroscopic data for 5-oxotetrahydrofuran-3-carboxylic acid is not provided in the research excerpts, NMR spectroscopy, particularly 1H NMR, has been successfully used to investigate the conformational features of similar γ-lactones, such as diastereomers of 2-ethyl-4-methyl-5-oxotetrahydrofuran-3-carboxylic acid []. By analyzing vicinal ring coupling constants, researchers can gain insights into the spatial arrangement of atoms within these molecules [].

Q6: What are the implications of discovering a racemic layered structure in (±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid)?

A: This discovery is significant because it provides the first report of a racemic crystalline form for terebic acid, an industrially important compound []. Understanding the crystal structure and its stabilization through O-H···O and C-H···O hydrogen bonds forming racemic double layers can offer valuable insights for its potential applications in various industries [].

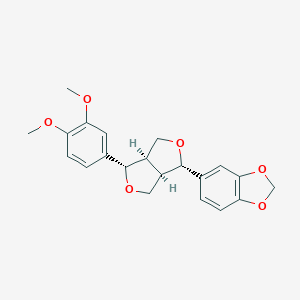

Q7: How are micelles utilized in the synthesis of ferulic acid dehydrodimers, and what is the significance of this approach?

A: Researchers employ aqueous solutions of quaternary ammonium salts, which self-assemble into micelles, to facilitate the regioisomeric dimerization of ferulic acid using the peroxidase-H2O2 system []. This biomimetic approach mimics natural processes and allows for the controlled synthesis of different regioisomers by simply changing the surfactant used []. This method not only offers a new route to synthesize these valuable compounds but also provides insights into the regiospecificity of dimeric hydroxycinnamate formation in biological systems [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)